6-(Chloromethyl)picolinaldehyde
CAS No.: 140133-60-4
Cat. No.: VC3860814
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140133-60-4 |
|---|---|
| Molecular Formula | C7H6ClNO |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 6-(chloromethyl)pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 |
| Standard InChI Key | NTSHGAIJIVCWSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)C=O)CCl |
| Canonical SMILES | C1=CC(=NC(=C1)C=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(Chloromethyl)picolinaldehyde belongs to the picolinaldehyde family, characterized by a pyridine backbone with substituents at specific positions. The chloromethyl group () at the 6-position and the aldehyde () at the 2-position create a bifunctional scaffold (Fig. 1). The IUPAC name is 6-(chloromethyl)pyridine-2-carbaldehyde, and its SMILES representation is .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.58 g/mol | |
| XLogP3 | 1.1 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar SA | 30 Ų | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde participates in condensation and oxidation-reduction processes .
Synthesis Methods
Laboratory-Scale Synthesis
The most common route involves chloromethylation of picolinaldehyde derivatives. One method employs thionyl chloride () or phosphorus pentachloride () under anhydrous conditions. For example, reacting 2-picoline with trichloroisocyanuric acid () in dichloromethane yields 6-(chloromethyl)picolinaldehyde with a 90–95% yield after optimization (Eq. 1) :
Key parameters include:
-
Solvent: Halogenated solvents (e.g., dichloromethane) improve solubility .
-
Catalyst: Benzamide (0.5–1.5 mol%) accelerates the reaction .
Industrial Production
Industrial protocols scale this process using continuous flow reactors to enhance efficiency. Purification involves column chromatography or distillation, achieving >98% purity. A patent by CN101906068A highlights the use of tempered steel reactors and inert gas environments to prevent decomposition .
Reactivity and Applications
Organic Synthesis
The compound’s aldehyde and chloromethyl groups enable sequential functionalization:
-
Nucleophilic Substitution: The chloromethyl group reacts with amines (e.g., ammonia) to form 6-(aminomethyl)picolinaldehyde, a precursor for Schiff base ligands (Eq. 2) :
-
Aldol Condensation: The aldehyde undergoes condensation with ketones to form α,β-unsaturated carbonyl compounds, useful in polymer chemistry.
Coordination Chemistry
6-(Chloromethyl)picolinaldehyde forms complexes with transition metals. For instance, cobalt(II) complexes derived from this ligand inhibit the 26S proteasome’s chymotrypsin-like activity, showing potential in cancer therapy .
Table 2: Metal Complexes and Applications
| Metal | Application | Efficacy (IC) | Source |
|---|---|---|---|
| Co(II) | Proteasome inhibition | 2.3 μM | |
| Cu(II) | Antiproliferative agents | 5.8 μM (MDA-MB-231) | |
| Fe(III) | Catalytic oxidation | Not reported | - |
Related Compounds and Derivatives
Table 3: Structurally Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume